molecular formula C9H17NO4S B8184544 N-(tert-Butoxycarbonyl)-L-homocysteine

N-(tert-Butoxycarbonyl)-L-homocysteine

Cat. No.: B8184544
M. Wt: 235.30 g/mol
InChI Key: PQADCRYOPOVXDV-LURJTMIESA-N
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Description

N-(tert-Butoxycarbonyl)-L-homocysteine: is a derivative of the amino acid homocysteine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in peptide synthesis, to protect the amino group from unwanted reactions during various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)-L-homocysteine typically involves the protection of the amino group of L-homocysteine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at room temperature. The reaction can be summarized as follows:

L-Homocysteine+Boc2OThis compound\text{L-Homocysteine} + \text{Boc}_2\text{O} \rightarrow \text{this compound} L-Homocysteine+Boc2​O→this compound

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems and optimized reaction parameters ensures consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(tert-Butoxycarbonyl)-L-homocysteine undergoes various chemical reactions, including:

    Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.

    Oxidation: Oxidation of the thiol group to form disulfides or sulfonic acids.

    Substitution: Nucleophilic substitution reactions involving the thiol group.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

    Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Deprotection: L-homocysteine.

    Oxidation: Homocystine (disulfide) or homocysteic acid (sulfonic acid).

    Substitution: Various alkyl or acyl derivatives of homocysteine.

Scientific Research Applications

N-(tert-Butoxycarbonyl)-L-homocysteine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins, where the Boc group protects the amino group during chain elongation.

    Bioconjugation: Utilized in the modification of biomolecules, such as the attachment of homocysteine to proteins or nucleic acids.

    Drug Development: Employed in the synthesis of pharmaceutical compounds and prodrugs, where the Boc group provides stability and solubility.

    Biological Studies: Used in studies of homocysteine metabolism and its role in various diseases, including cardiovascular and neurological disorders.

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-L-homocysteine primarily involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during chemical transformations. The Boc group can be selectively removed under acidic conditions, revealing the free amino group for further reactions. The thiol group of homocysteine can participate in various nucleophilic and redox reactions, contributing to its versatility in synthetic and biological applications.

Comparison with Similar Compounds

N-(tert-Butoxycarbonyl)-L-homocysteine can be compared with other Boc-protected amino acids and thiol-containing compounds. Some similar compounds include:

    N-(tert-Butoxycarbonyl)-L-cysteine: Similar in structure but lacks the additional methylene group present in homocysteine.

    N-(tert-Butoxycarbonyl)-L-methionine: Contains a thioether group instead of a thiol group.

    N-(tert-Butoxycarbonyl)-L-serine: Contains a hydroxyl group instead of a thiol group.

Uniqueness: this compound is unique due to the presence of both the Boc-protected amino group and the thiol group, which allows for diverse chemical reactivity and applications in peptide synthesis, bioconjugation, and drug development.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-sulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-9(2,3)14-8(13)10-6(4-5-15)7(11)12/h6,15H,4-5H2,1-3H3,(H,10,13)(H,11,12)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQADCRYOPOVXDV-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCS)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCS)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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